molecular formula C16H18ClNO B13734185 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate CAS No. 1633-40-5

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate

Cat. No.: B13734185
CAS No.: 1633-40-5
M. Wt: 275.77 g/mol
InChI Key: VUXWILCYNVUJMB-UHFFFAOYSA-N
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Description

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate is a chemical compound with the molecular formula C16H17NO·ClH·1/2H2O. It is a crystalline solid that is used in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for 2 hours, followed by filtration and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate undergoes various chemical reactions, including:

Scientific Research Applications

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate can be compared with similar compounds such as:

Properties

CAS No.

1633-40-5

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

dimethyl-(2-oxo-1,2-diphenylethyl)azanium;chloride

InChI

InChI=1S/C16H17NO.ClH/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H

InChI Key

VUXWILCYNVUJMB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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